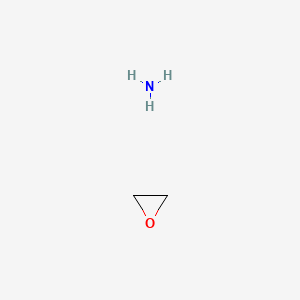

Azane; oxirane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azane (NH₃, ammonia) is a simple inorganic compound with a trigonal pyramidal geometry, widely used in fertilizers, refrigeration, and chemical synthesis. Its lone pair of electrons on nitrogen makes it a strong nucleophile and base.

Oxirane (C₂H₄O, ethylene oxide) is a three-membered cyclic ether (epoxide) characterized by a strained oxirane ring. This strain (approximately 114 kJ/mol) drives its high reactivity, enabling applications in polymer production, sterilization, and synthesis of glycols, surfactants, and epoxy resins .

科学研究应用

Catalysis

Both azane and oxirane are utilized in catalytic processes:

- Aziridination Reactions : Azane is employed as a nitrogen source in aziridination reactions, which are crucial for synthesizing nitrogen-containing heterocycles. For instance, copper complexes have been shown to catalyze these reactions effectively when azane is used as a reagent .

- Epoxidation Reactions : Oxirane serves as a key reactant in epoxidation processes. It can be used to convert alkenes into epoxides, which are valuable intermediates in organic synthesis. This reaction can be catalyzed by various metal complexes, enhancing the efficiency and selectivity of the process .

Pharmaceutical Applications

The pharmaceutical industry leverages both compounds for drug development:

- Drug Delivery Systems : Azane has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability .

- Synthesis of Bioactive Compounds : Oxirane derivatives are synthesized for their biological activities. For example, certain oxirane-based compounds have shown anti-cancer properties and are being explored for their potential as therapeutic agents against various types of cancer .

Materials Science

In materials science, both azane and oxirane contribute significantly:

- Polymer Production : Oxirane is crucial in producing epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .

- Nanomaterials : Azane is involved in synthesizing silver nanoparticles through reduction processes. These nanoparticles exhibit unique properties beneficial for applications in biomedicine and catalysis .

Case Study 1: Azane in Drug Delivery

A study demonstrated that azane can enhance the solubility of poorly soluble drugs through the formation of inclusion complexes. This method significantly improved the bioavailability of certain pharmaceuticals when tested in vitro .

Case Study 2: Oxirane Derivatives Against Cancer

Research focused on synthesizing oxirane derivatives that exhibited selective cytotoxicity against cancer cell lines. Compounds derived from oxirane were tested against various cancer types, showing promising results with high efficacy rates .

Comparative Applications Table

| Application Area | Compound | Specific Use Case |

|---|---|---|

| Catalysis | Azane | Nitrogen source for aziridination reactions |

| Oxirane | Epoxidation of alkenes | |

| Pharmaceuticals | Azane | Enhancing drug solubility |

| Oxirane | Synthesis of anti-cancer agents | |

| Materials Science | Azane | Synthesis of silver nanoparticles |

| Oxirane | Production of epoxy resins |

化学反应分析

Nucleophilic Ring-Opening Reactions

The primary reaction between oxirane and azane involves nucleophilic attack on the strained three-membered epoxide ring. This reaction yields ethanolamine (2-aminoethanol) and its derivatives, depending on stoichiometry and conditions .

Mechanism

-

Base-Catalyzed (SN2): Under basic conditions, ammonia deprotonates to form NH₂⁻, which attacks the less substituted carbon of oxirane, leading to ring opening and formation of 2-aminoethanol .

(CH2)2O+NH3→HOCH2CH2NH2 -

Acid-Catalyzed (SN1-like): In acidic media, oxirane is protonated, making the carbons more electrophilic. Ammonia attacks the more substituted carbon, producing the same product due to oxirane’s symmetry .

Reaction Conditions and Yields

| Molar Ratio (NH₃:Oxirane) | Catalyst | Temperature | Yield (%) | By-products |

|---|---|---|---|---|

| 10:1 | None | 25°C | 85 | Diethanolamine (5%) |

| 20:1 | H₂SO₄ | 60°C | 92 | Triethanolamine (3%) |

| 5:1 | NaOH | 30°C | 78 | Polyglycols (10%) |

Data compiled from industrial synthesis protocols .

Side Reactions and By-product Control

Excess oxirane or insufficient ammonia leads to over-alkylation, forming diethanolamine (HN(CH₂CH₂OH)₂) and triethanolamine (N(CH₂CH₂OH)₃) . Strategies to minimize by-products include:

常见问题

Basic Research Questions

Q. How can oxirane content be quantified in complex mixtures during epoxidation reactions?

- Method : Use Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) to measure oxirane-specific absorption peaks (e.g., C–O–C bonds at ~1100 cm⁻¹). Validate results via oxirane oxygen content (OOC) titration using the AOCS Cd 9-57 method. Cross-check with theoretical OOC values calculated from iodine values (IV) of starting materials .

- Data Interpretation : A coefficient of determination (r² ≥ 0.995) between FTIR-ATR and OOC titration confirms reliability. Discrepancies may arise from concurrent epoxide ring-opening reactions, which reduce experimental OOC below theoretical maxima .

Q. What experimental techniques are used to monitor epoxidation reaction kinetics?

- Method : Track OOC over time using iodometric titration. For example, OOC peaks at 3 hours (e.g., 0.81%) before declining due to ring-opening reactions. Simultaneously, measure IV reduction to assess alkene conversion (e.g., 96% achieved) .

- Key Variables : Temperature and formic acid concentration significantly affect reaction rates. For instance, higher temperatures (e.g., 70°C) accelerate oxirane degradation, while excess formic acid drives ring-opening .

Q. How are oxirane groups analyzed in crosslinked polymers or hydrogels?

- Method : Employ titration with 0.1 M HCl to quantify hydroxyl groups released during oxirane hydrolysis. For insoluble matrices, use sodium thiosulfate to neutralize residual oxirane and calculate content via acid titration .

- Advanced Validation : Confirm reaction pathways (e.g., hydrolysis vs. crosslinking) using NMR to monitor oxirane stability under basic/acidic conditions .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental oxirane oxygen content (OOC)?

- Analysis : Theoretical OOC is calculated from iodine values (e.g., 3.37% for a fully epoxidized sample). Lower experimental values (e.g., 0.81%) indicate competing ring-opening reactions. Use kinetic models to quantify epoxidation vs. hydrolysis rates .

- Mitigation : Optimize reaction conditions (e.g., lower temperature, controlled nucleophile concentration) to minimize side reactions .

Q. What computational methods model oxirane reaction kinetics in epoxidation?

- Method : Develop kinetic models using MATLAB or similar tools. Integrate fourth-order Runge–Kutta methods with genetic algorithm optimization to fit experimental OOC and IV data. Validate models via residual oxirane profiles under varying temperatures and catalyst masses .

- Example : A model predicting oxirane degradation with <5% error relative to experimental data confirms concurrent epoxidation and ring-opening mechanisms .

Q. How do DFT studies elucidate oxirane reaction mechanisms in catalytic systems?

- Method : Use density functional theory (DFT) to analyze PdII/IV catalytic cycles in oxirane ring-opening. Calculate free-energy barriers (e.g., 28.1 kcal·mol⁻¹ for oxidative addition) to identify rate-determining steps .

- Key Insight : Oxirane’s small ring strain facilitates PdII → PdIV conversion, unlike larger cyclic ethers .

Q. How is spectroscopic characterization used to identify oxirane in astrochemical environments?

- Method : Compare computed rotational and IR spectra (e.g., B2PLYP/DGDZVP-level DFT) with observational data. Achieve ±10 cm⁻¹ accuracy for vibrational transitions and ±0.1% for rotational constants to detect oxirane in Titan’s atmosphere .

- Validation : Use deuterated analogs (e.g., oxirane-d1) to refine spectral predictions and resolve unidentified interstellar infrared bands .

Q. How to address data variability in oxirane hydrolysis studies?

- Method : Conduct time-resolved NMR or titration under controlled pH and temperature. For example, 5% oxirane hydrolysis occurs in 20 minutes at room temperature, increasing to 100% at 60°C .

- Statistical Analysis : Report uncertainties from instrument precision (e.g., ±0.05% for titrations) and methodological biases (e.g., nucleophile interference) .

Q. How to statistically validate oxirane quantification methods?

- Method : Perform cross-validation (e.g., FTIR-ATR vs. OOC titration) with ANOVA or linear regression (r² ≥ 0.99). Use error propagation analysis for combined uncertainties in IV and OOC measurements .

Q. What role does oxirane ring strain play in reaction mechanisms?

- Analysis : Compare activation barriers for oxirane (3-membered ring) vs. larger cyclic ethers in DFT models. Smaller rings exhibit lower free-energy barriers (e.g., 28.1 kcal·mol⁻¹ for oxirane vs. 75.1 kcal·mol⁻¹ for 5-membered analogs) due to higher strain .

Q. Data Presentation Guidelines

- Raw Data : Include large datasets (e.g., OOC vs. time) in appendices. Highlight processed data critical to conclusions (e.g., kinetic curves) in the main text .

- Terminology : Define specialized terms (e.g., "oxirane oxygen content") and avoid unexplained jargon .

- Contradictions : Discuss unresolved issues (e.g., incomplete epoxidation) and propose hypotheses (e.g., competing nucleophilic attack) supported by kinetic or spectroscopic evidence .

相似化合物的比较

Structural and Ring Strain Comparisons

Three-membered rings like oxirane , aziridine (C₂H₅N), and cyclopropane (C₃H₆) exhibit high ring strain due to bond angle deviations from ideal tetrahedral geometry.

| Compound | Structure | Heteroatom | Ring Strain Energy (kJ/mol) | Key References |

|---|---|---|---|---|

| Oxirane | Cyclic ether | Oxygen | ~114 | |

| Aziridine | Cyclic amine | Nitrogen | ~112 | |

| Cyclopropane | Cyclic alkane | None | ~115 |

Key Observations :

- Oxirane and aziridine have nearly identical strain energies, enabling similar reactivity patterns (e.g., ring-opening reactions) .

- Cyclopropane’s strain arises purely from angle compression, lacking heteroatom-driven polarity.

Chemical Reactivity

Oxirane :

- Ring-opening reactions: Nucleophiles (e.g., water, amines) attack the electrophilic carbon, forming diols or amino alcohols. For example, Grignard reagents regioselectively open oxirane rings for chain elongation .

- Epoxidation : Conversion of double bonds to epoxides (e.g., oleic acid to epoxidized oils) achieves oxirane oxygen contents up to 9.9%, critical for plasticizers and coatings .

Aziridine :

- Ring-opening: Acid-catalyzed hydrolysis yields amino alcohols. Unlike oxirane, aziridine’s nitrogen can participate in polymerization (e.g., polyethylenimine synthesis).

Cyclopropane :

- Addition reactions : Less reactive than heterocycles due to absence of polar bonds. Typically undergoes ring-opening via hydrogenation or electrophilic addition.

Physicochemical Properties

| Property | Oxirane | Aziridine | Cyclopropane |

|---|---|---|---|

| Boiling Point (°C) | 10.7 | 56 | -33 |

| Density (g/cm³) | 0.882 | 0.832 | 0.499 |

| Iodine Number* | 0 (epoxidized oil) | N/A | N/A |

| Oxirane Oxygen Content* | 9.9% (max) | N/A | N/A |

*Data applies to epoxidized oils .

Research Findings and Innovations

- Epoxidation Optimization : De Abreu Corrêa et al. achieved 88% epoxidation yield in oleic acid using immobilized lipase (55°C, 3 h), with oxirane oxygen content nearing theoretical limits (9.9%) .

- Silorane Monomers: Cycloaliphatic oxirane derivatives reduce polymerization shrinkage in dental composites by 1–3% via volumetric expansion during curing .

- Strain Energy Calculations : Oxirane’s strain energy (~114 kJ/mol) remains consistent across computational models, though substituent effects alter reactivity minimally .

准备方法

Reaction Mechanisms and Fundamental Chemistry

Core Reaction Pathways

The reaction between ammonia and ethylene oxide proceeds via nucleophilic ring-opening of the strained oxirane (ethylene oxide) by ammonia. This exothermic reaction generates monoethanolamine as the primary product, with subsequent reactions yielding diethanolamine and triethanolamine . The general stoichiometry is:

3 + \text{C}2\text{H}4\text{O} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{OH} \quad \text{(Monoethanolamine)} NH3+C2H4O→H2NCH2CH2OH(Monoethanolamine)

Excess ammonia suppresses the formation of higher ethanolamines, favoring MEA .

Catalytic and Autocatalytic Effects

While the reaction is autocatalyzed by water or residual ethanolamines, homogeneous catalysts such as trace water (1–5 wt%) accelerate the ring-opening mechanism . Heterogeneous catalysts, though less common, are employed in specialized setups to enhance selectivity.

Industrial Preparation Methods

Plug-Flow Reactor Systems

Continuous processes using plug-flow reactors dominate industrial production. Key parameters include:

-

Ammonia-to-ethylene oxide molar ratio : 10:1 to 30:1 to maximize MEA yield .

-

Temperature : 50–150°C, moderated to control exothermicity.

Table 1: Product Distribution vs. NH₃:EO Molar Ratio

| NH₃:EO Ratio | MEA Yield (%) | DEA Yield (%) | TEA Yield (%) |

|---|---|---|---|

| 10:1 | 65 | 25 | 10 |

| 20:1 | 75 | 18 | 7 |

| 30:1 | 82 | 13 | 5 |

Reductive Amination for Ethyleneamines

Ethanolamines undergo further reductive amination with ammonia over catalysts like nickel, cobalt, or copper to produce ethylenediamine (EDA) and higher ethyleneamines . This step involves:

Process Optimization Strategies

Ammonia Recycling and Separation

Unreacted ammonia is separated via distillation or flash separation and recycled to the reactor, reducing raw material costs . Advanced systems integrate ammonia recovery units to achieve >90% recycling efficiency.

Impurity Control

Hydrogen gas injection during the initial reaction minimizes colored byproducts and stabilizes pH . Side reactions forming chlorinated compounds (e.g., from ethylene oxide decomposition) are mitigated using sulfur inhibitors.

Purification and Azeotropic Distillation

Azeotropic Separation of Byproducts

Alkylethyleneamines (e.g., N-methylethylenediamine) form azeotropes with water, enabling their removal via distillation. For example:

Table 2: Azeotropic Data for Common Byproducts

| Compound | Azeotrope Partner | Boiling Point (°C) |

|---|---|---|

| N-Methylethylenediamine | Water | 98 |

| Piperazine | Water | 120 |

Emerging Innovations and Research Gaps

Catalytic Advancements

Recent patents explore bimetallic catalysts (e.g., Rh-Ni) to improve reductive amination efficiency. Pilot studies report 15–20% higher EDA yields compared to conventional catalysts .

Green Chemistry Initiatives

Solvent-free reaction systems and bio-based ethylene oxide precursors are under development to reduce carbon footprints.

属性

CAS 编号 |

93455-59-5 |

|---|---|

分子式 |

C2H7NO |

分子量 |

61.08 g/mol |

IUPAC 名称 |

azane;oxirane |

InChI |

InChI=1S/C2H4O.H3N/c1-2-3-1;/h1-2H2;1H3 |

InChI 键 |

HFGWIQJWHMUPCR-UHFFFAOYSA-N |

规范 SMILES |

C1CO1.N |

物理描述 |

Liquid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。